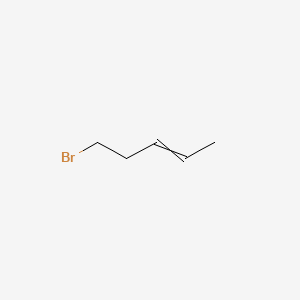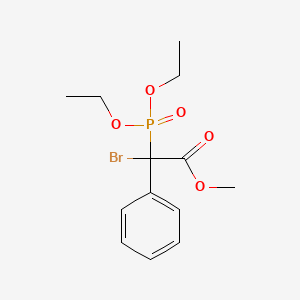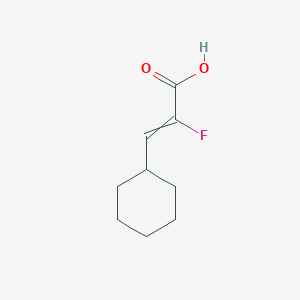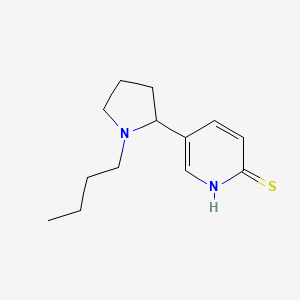
5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine moiety and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and pyrrolidine.
Formation of Pyrrolidine Substituent: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the pyrrolidine moiety.
Introduction of Thiol Group: The thiol group is introduced via a thiolation reaction, often using reagents such as thiourea or thiols in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine and thiol groups can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-thiol: Lacks the butyl and pyridine substituents, making it less complex.
2-(Pyrrolidin-1-yl)pyridine:
5-(1-Methylpyrrolidin-2-yl)pyridine: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol is unique due to the combination of the butyl group, pyrrolidine ring, and thiol group, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C13H20N2S |
|---|---|
Poids moléculaire |
236.38 g/mol |
Nom IUPAC |
5-(1-butylpyrrolidin-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C13H20N2S/c1-2-3-8-15-9-4-5-12(15)11-6-7-13(16)14-10-11/h6-7,10,12H,2-5,8-9H2,1H3,(H,14,16) |
Clé InChI |
UWNCPQAQHRUSNP-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCCC1C2=CNC(=S)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B15061106.png)
![Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1](/img/structure/B15061111.png)
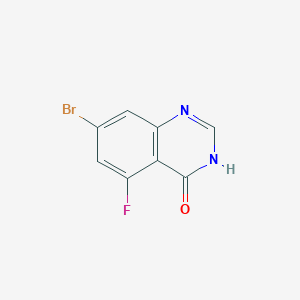
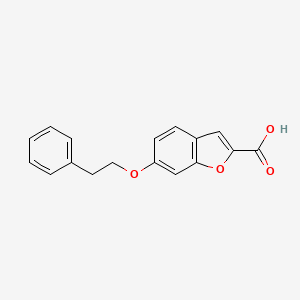
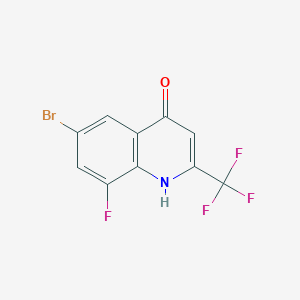
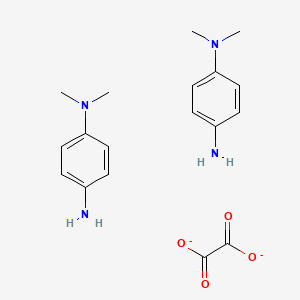
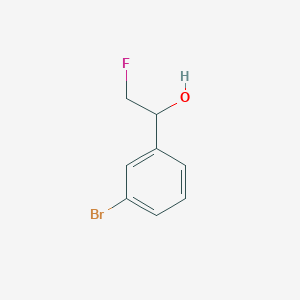
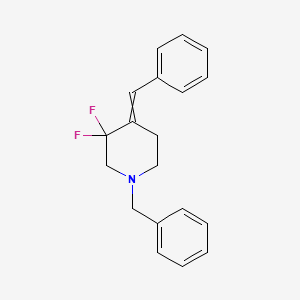
![[1-(Trifluoromethyl)anthracen-9-yl]methanol](/img/structure/B15061151.png)
